(2-Hydroxyphenyl)ammonium sulfate
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Overview
Description
(2-Hydroxyphenyl)ammonium sulfate, also known as bisthis compound, is an organic compound with the molecular formula C12H16N2O6S. It is a sulfate salt of (2-hydroxyphenyl)amine, commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)ammonium sulfate can be synthesized through the reaction of (2-hydroxyphenyl)amine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt. The process involves dissolving (2-hydroxyphenyl)amine in a suitable solvent, such as methanol, and then slowly adding sulfuric acid while maintaining a low temperature to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where (2-hydroxyphenyl)amine and sulfuric acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyphenyl)ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form (2-hydroxyphenyl)amine or other reduced products.
Substitution: It can undergo substitution reactions where the hydroxyl group or the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens or alkylating agents, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: (2-Hydroxyphenyl)amine or other reduced products.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(2-Hydroxyphenyl)ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)ammonium sulfate involves its interaction with molecular targets and pathways in biological systems. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
- (2-Hydroxyphenyl)amine
- (4-Hydroxyphenyl)ammonium sulfate
- (2-Hydroxyphenyl)acetic acid
Comparison:
(2-Hydroxyphenyl)amine: Unlike (2-Hydroxyphenyl)ammonium sulfate, it does not contain the sulfate group, which affects its solubility and reactivity.
(4-Hydroxyphenyl)ammonium sulfate: The position of the hydroxyl group differs, leading to variations in chemical properties and reactivity.
(2-Hydroxyphenyl)acetic acid: Contains a carboxyl group instead of an ammonium group, resulting in different chemical behavior and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-hydroxyphenyl)azanium;sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIDGXTJAQFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[NH3+])O.C1=CC=C(C(=C1)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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